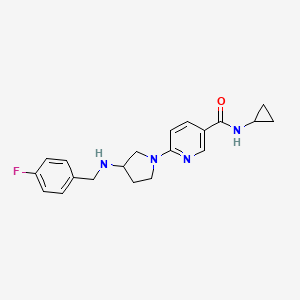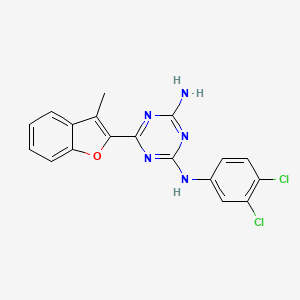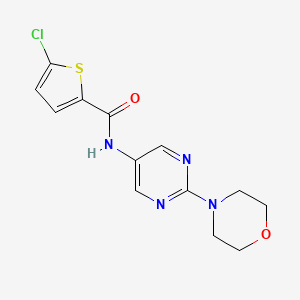
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a fluorobenzylamine moiety, and a nicotinamide backbone, making it a subject of study for its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinamide Backbone: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the Fluorobenzylamine Moiety: This step involves nucleophilic substitution reactions where the fluorobenzylamine is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or expression.
相似化合物的比较
Similar Compounds
- N-cyclopropyl-6-(3-((4-chlorobenzyl)amino)pyrrolidin-1-yl)nicotinamide
- N-cyclopropyl-6-(3-((4-methylbenzyl)amino)pyrrolidin-1-yl)nicotinamide
- N-cyclopropyl-6-(3-((4-methoxybenzyl)amino)pyrrolidin-1-yl)nicotinamide
Uniqueness
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide is unique due to the presence of the fluorine atom in the benzylamine moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
属性
分子式 |
C20H23FN4O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-cyclopropyl-6-[3-[(4-fluorophenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23FN4O/c21-16-4-1-14(2-5-16)11-22-18-9-10-25(13-18)19-8-3-15(12-23-19)20(26)24-17-6-7-17/h1-5,8,12,17-18,22H,6-7,9-11,13H2,(H,24,26) |
InChI 键 |
KDRKLDWXVPZYRI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid](/img/structure/B14962814.png)
![N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide](/img/structure/B14962832.png)
![3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide](/img/structure/B14962837.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14962842.png)

![2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14962855.png)
![9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962859.png)
![5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14962864.png)

![4-[(4-Ethoxyphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B14962883.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962904.png)
